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Compound of Interest

Compound Name: SRT 1720 dihydrochloride

Cat. No.: B8084337 Get Quote

This guide provides a comprehensive analysis of the published findings on SRT1720, a

synthetic compound reported to be a specific activator of Sirtuin 1 (SIRT1). It is intended for

researchers, scientists, and drug development professionals interested in the therapeutic

potential and the controversy surrounding the mechanism of action of SRT1720. We will

objectively compare its reported performance with supporting and conflicting experimental

data, present detailed methodologies for key experiments, and visualize the discussed

signaling pathways and workflows.

Overview of SRT1720 and its Proposed Mechanism
of Action
SRT1720 is a small molecule that has been widely studied for its potential to mimic the

beneficial effects of caloric restriction and extend healthspan. The primary proposed

mechanism of action is the direct allosteric activation of SIRT1, an NAD+-dependent

deacetylase that plays a crucial role in cellular metabolism, stress resistance, and aging.[1]

Activation of SIRT1 is believed to confer a range of health benefits, including improved

metabolism, protection against age-related diseases, and anti-inflammatory effects.[1][2][3][4]

The Controversy: Is SRT1720 a Direct SIRT1
Activator?
A significant point of contention in the scientific literature is the direct activation of SIRT1 by

SRT1720. While initial studies reported potent activation, subsequent research raised concerns
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about the experimental assays used.

Evidence for Direct Activation:

Initial in vitro studies using a fluorophore-labeled peptide substrate (TAMRA) showed that

SRT1720 is a potent SIRT1 activator, with an EC1.5 (the concentration required to increase

enzyme activity by 50%) of 0.32 µM.[5] Several in vivo studies have also provided indirect

evidence by demonstrating that the physiological effects of SRT1720 are dependent on the

presence of SIRT1.[1][6] For instance, the inhibition of pro-inflammatory gene expression and

the lowering of NF-κB pathway regulator phosphorylation by SRT1720 were observed only

when SIRT1 was functionally present.[1][6]

Evidence Against Direct Activation (The Reproducibility Issue):

A key study challenged the direct activation hypothesis by demonstrating that SRT1720 and

other related compounds failed to activate SIRT1 when using native peptide or full-length

protein substrates that lack a fluorophore.[5][7] This suggests that the observed activation in

earlier studies might be an artifact of the experimental setup, where the compound interacts

with the fluorophore-containing substrate rather than directly with the SIRT1 enzyme.[5][7]

These studies also found that SRT1720 exhibited multiple off-target activities against other

enzymes, receptors, and ion channels.[5]

Comparative Data on the Effects of SRT1720
The following tables summarize the quantitative data from key studies on the effects of

SRT1720 in various models.

Table 1: Effects of SRT1720 on Lifespan and Metabolism in Mice
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Parameter Model Diet
SRT1720
Dose

Outcome Reference

Mean

Lifespan
Adult Mice

High-Fat Diet

(HFD)
100 mg/kg

18% increase

from birth,

44% increase

from start of

treatment

[8]

Median

Lifespan
Adult Mice HFD 100 mg/kg

Increased

from 94

weeks

(control) to

115 weeks

[8]

Lifespan Aged Mice HFD

500 mg/kg

(with 1%

Metformin)

Reduced

lifespan
[9]

Glucose

Disposal
Mice

Standard Diet

(SD)
100 mg/kg

Significant

reduction in

area under

the curve in

oral glucose

tolerance test

[1]

Insulin

Sensitivity
Mice HFD 100 mg/kg

Improved

insulin

sensitivity

[8]

Liver

Steatosis
Mice HFD 100 mg/kg

Reduced liver

steatosis
[8]

Plasma

Glucose
Mice HFD Not specified

No effect on

lowering

plasma

glucose

[5]

Mitochondrial

Capacity

Mice HFD Not specified No

improvement

in

[5]
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mitochondrial

capacity

Table 2: Anti-inflammatory and Vasculoprotective Effects of SRT1720

Parameter Model SRT1720 Dose Outcome Reference

Pro-inflammatory

Cytokines (IL-1β,

IL-6)

Septic Mice (CLP

model)

5 or 20 mg/kg

BW (IV)

Significant

reduction in

serum and liver

levels

[2]

NF-κB Activation

(p65 acetylation)
Aorta of old mice 4-week treatment

Normalized NF-

κB activation
[10]

TNF-α

Expression
Aorta of old mice 4-week treatment

Reduced TNF-α

expression
[10]

Endothelial

Dysfunction
Old Mice 4-week treatment

Restored

endothelial-

dependent

dilation (EDD)

[3][10]

Arterial

Superoxide

Production

Old Mice 4-week treatment

Normalized

aortic superoxide

production

[3]

Table 3: Anti-Tumor Effects of SRT1720
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Parameter Model SRT1720 Dose Outcome Reference

Cell Viability

(IC50)

Multiple

Myeloma (MM)

cell lines

In vitro 3–7 µM

Significant

decrease in

viability

Tumor Growth

Human

plasmacytoma

xenograft mice

200 mg/kg (5

days/week for 3

weeks)

Significant

inhibition of

tumor growth (P

< 0.008)

[11]

Apoptosis MM cells In vitro Not specified

Induced

apoptosis,

associated with

caspase

activation

NF-κB Activity MM cells In vitro Not specified

Significant

blockade of NF-

κB activity

Experimental Protocols
4.1. In Vitro SIRT1 Activation Assay (Fluorogenic Assay)

Objective: To measure the direct activation of SIRT1 by a compound.

Reagents: Recombinant human SIRT1 enzyme, NAD+, a fluorogenic acetylated peptide

substrate (e.g., a p53-derived peptide with a covalently attached fluorophore like TAMRA).

Procedure:

The SIRT1 enzyme is incubated with the test compound (e.g., SRT1720) at various

concentrations.

The reaction is initiated by adding NAD+ and the fluorogenic peptide substrate.

The deacetylation of the peptide by SIRT1 makes it susceptible to cleavage by a

developing reagent.
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Cleavage of the deacetylated substrate releases the fluorophore, leading to an increase in

fluorescence.

The rate of fluorescence increase is measured over time and is proportional to SIRT1

activity.

Contention: As noted by Pacholec et al. (2010), this assay's results may be skewed if the test

compound interacts with the fluorophore-tagged substrate, leading to an apparent but not

direct activation of SIRT1.[5]

4.2. In Vivo Mouse Lifespan and Metabolism Studies

Objective: To evaluate the long-term effects of SRT1720 on lifespan and metabolic health.

Animal Model: Typically C57BL/6 mice.

Dietary Intervention:

Control Groups: Fed either a standard diet (SD) or a high-fat diet (HFD).

Treatment Groups: Fed either SD or HFD supplemented with SRT1720.

Dosage: SRT1720 is mixed into the chow to provide a specific daily dose (e.g., 100 mg/kg

body weight).[1][8]

Monitoring:

Body weight and food intake are monitored regularly (e.g., bi-weekly).[1]

Lifespan is recorded, and survival curves (Kaplan-Meier) are generated.[8]

Metabolic assessments include:

Oral Glucose Tolerance Test (OGTT): To assess glucose disposal.[1]

Insulin Sensitivity: Calculated using the homeostatic model assessment of insulin

resistance (HOMA-IR).[6]
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Body Composition: Fat mass measured by nuclear magnetic resonance spectroscopy.

[6]

Respiratory Exchange Ratio (RER): Measured using a comprehensive lab animal

monitoring system (CLAMS) to assess fuel preference.[1]

Tissue Analysis: At the end of the study, tissues (e.g., liver, muscle) are collected for gene

expression analysis and histological examination.[1][8]

4.3. Anti-Tumor Efficacy in a Xenograft Mouse Model

Objective: To assess the in vivo anti-cancer activity of SRT1720.

Animal Model: Immunocompromised mice (e.g., SCID mice) are subcutaneously injected

with human cancer cells (e.g., multiple myeloma cells).

Treatment: Once tumors are established, mice are treated with SRT1720 (e.g., 200 mg/kg,

administered orally or intraperitoneally, 5 days a week) or a vehicle control.[11]

Outcome Measures:

Tumor volume is measured regularly with calipers.

At the end of the study, tumors are excised, weighed, and analyzed by

immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g.,

cleaved caspase-3).[12]

Visualizing the Pathways and Workflows
Diagram 1: Proposed SIRT1 Signaling Pathway Activated by SRT1720
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Caption: Proposed mechanism of SRT1720 via SIRT1 activation.

Diagram 2: Experimental Workflow for In Vivo Mouse Studies
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Caption: General workflow for SRT1720 in vivo mouse studies.

Diagram 3: Reproducibility Conflict in SIRT1 Activation Assay
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Caption: Conflict in SRT1720's direct activation of SIRT1.

Conclusion
The reproducibility of findings concerning SRT1720 is a complex issue. While the compound

demonstrates significant and often reproducible beneficial effects in various in vivo models of

aging and disease, its fundamental mechanism of action remains controversial. The initial claim

of direct SIRT1 activation has been challenged, with evidence suggesting the initial findings

may have been an artifact of the assay methodology.[5][7]

This discrepancy highlights the critical importance of using multiple, robust experimental

approaches to validate drug mechanisms. While the therapeutic potential of SRT1720

observed in animal models is compelling, the uncertainty surrounding its direct target

complicates its clinical development. Future research should focus on elucidating the precise

molecular targets of SRT1720 to better understand its physiological effects and to resolve the

existing controversies in the field. Researchers should exercise caution in interpreting studies
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that rely solely on fluorogenic assays for SIRT1 activation and consider the possibility of off-

target effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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